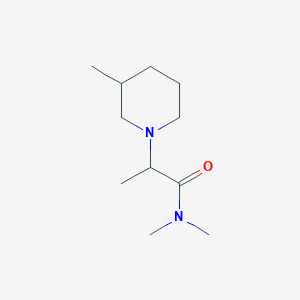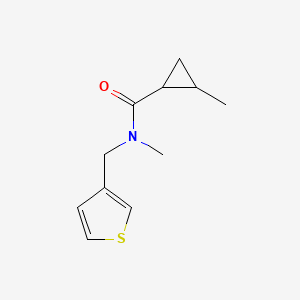
N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide, also known as DMMP, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. DMMP is a tertiary amide and is commonly used as a precursor in the synthesis of other compounds.
作用机制
The exact mechanism of action of N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide is not well understood. However, it is believed that N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide acts as a cholinesterase inhibitor, which means that it inhibits the activity of the enzyme cholinesterase. Cholinesterase is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in various physiological processes, including muscle contraction, cognition, and memory.
Biochemical and Physiological Effects:
N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide inhibits the activity of cholinesterase, which leads to an increase in the concentration of acetylcholine in the synaptic cleft. This increase in acetylcholine concentration can lead to various physiological effects, including muscle twitching, tremors, and convulsions. In vivo studies have shown that N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide can cause respiratory depression, bradycardia, and hypotension.
实验室实验的优点和局限性
N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also a stable compound that can be easily stored and transported. However, N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide has some limitations for use in lab experiments. It is highly toxic and can be hazardous to handle. It also has a short half-life, which means that its effects are short-lived.
未来方向
There are several future directions for the study of N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide. One area of research is the development of new synthetic methods for N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide and its derivatives. Another area of research is the study of the mechanism of action of N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide and its potential applications in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide can be used as a tool for studying the cholinergic system and its role in various physiological processes.
合成方法
N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide can be synthesized using various methods, including the reaction of 3-methylpiperidine with dimethylcarbamoyl chloride, the reaction of 3-methylpiperidine with dimethylformamide dimethylacetal, and the reaction of 3-methylpiperidine with dimethylamine and propionyl chloride. The most commonly used method for synthesizing N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide is the reaction of 3-methylpiperidine with dimethylcarbamoyl chloride.
科学研究应用
N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide has been extensively studied for its potential applications in various scientific fields, including organic chemistry, medicinal chemistry, and material science. N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide is commonly used as a precursor in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide is also used in the production of polymers, resins, and plastics.
属性
IUPAC Name |
N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-9-6-5-7-13(8-9)10(2)11(14)12(3)4/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGMXWZXBFQKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7516032.png)

![2-[(4-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516048.png)
![5-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516052.png)
![2-[(4-Methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516057.png)
![1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone](/img/structure/B7516062.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one](/img/structure/B7516066.png)